molecular formula C11H11FO2 B11973389 (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

Katalognummer: B11973389
Molekulargewicht: 194.20 g/mol
InChI-Schlüssel: OGVNJCGJDZQCSA-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid typically involves the condensation of 4-fluorobenzaldehyde with butanoic acid derivatives under specific conditions. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated butanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is investigated for its potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-2-[(4-methoxyphenyl)methylidene]butanoic acid: Similar in structure but with a methoxy group instead of a fluorine atom.

    (2E)-2-[(4-chlorophenyl)methylidene]butanoic acid: Contains a chlorine atom, which can alter its reactivity and biological activity.

Uniqueness

The presence of the fluorine atom in (2E)-2-[(4-fluorophenyl)methylidene]butanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a drug candidate by improving its bioavailability and resistance to metabolic degradation.

Eigenschaften

Molekularformel

C11H11FO2

Molekulargewicht

194.20 g/mol

IUPAC-Name

(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid

InChI

InChI=1S/C11H11FO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-7H,2H2,1H3,(H,13,14)/b9-7+

InChI-Schlüssel

OGVNJCGJDZQCSA-VQHVLOKHSA-N

Isomerische SMILES

CC/C(=C\C1=CC=C(C=C1)F)/C(=O)O

Kanonische SMILES

CCC(=CC1=CC=C(C=C1)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.